Cycloheptyl(3-pyridinyl)methanone
Description
Cycloheptyl(3-pyridinyl)methanone is a ketone derivative featuring a cycloheptyl group attached to a methanone core, which is further substituted with a 3-pyridinyl ring.
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
cycloheptyl(pyridin-3-yl)methanone |
InChI |
InChI=1S/C13H17NO/c15-13(12-8-5-9-14-10-12)11-6-3-1-2-4-7-11/h5,8-11H,1-4,6-7H2 |
InChI Key |
VPQBBXIDNIZJLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Ring Size and Antifungal Activity
A critical factor influencing biological activity in methanone derivatives is the size of the alicyclic substituent. Evidence from antifungal studies demonstrates that cyclohexyl derivatives (e.g., compounds 2d, 2g, 2i-k, and 2t) exhibit superior activity against Candida albicans compared to cyclopentyl and cycloheptyl analogs. Cyclohexyl derivatives are generally 2–4 times more active, likely due to optimal steric and electronic interactions with fungal targets.
Table 1: Antifungal Activity of Alicyclic Methanone Derivatives
| Substituent | Example Compounds | Relative Activity (vs. Cyclohexyl) |
|---|---|---|
| Cyclohexyl | 2d, 2g, 2i-k, 2t | 1× (reference) |
| Cyclopentyl | 2a, 2s, 2v | 2–4× less active |
| Cycloheptyl | 2l-o, 2r | 2–4× less active |
Steric and Electronic Effects in Indole-Based Analogs
Comparisons with indole-containing methanones, such as (2-methyl-1H-indol-3-yl)-3-pyridinyl-methanone (CAS 37128-50-0, molecular weight 236.27 g/mol), highlight the role of substituent positioning. The indole moiety introduces steric hindrance at positions 2 and 3, which eliminates specific ion-mobility spectral peaks observed in simpler alicyclic derivatives.
Table 2: Structural and Spectral Properties of Selected Methanones
Solid-State Behavior and Physicochemical Properties
While direct data on this compound are scarce, studies on related compounds like (1,1-dioxo-4-thiomorpholinyl)-[6-[[3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]methoxy]-3-pyridinyl]-methanone highlight the importance of solid forms (e.g., polymorphs, salts) in optimizing stability and solubility. The cycloheptyl group’s larger size may influence crystallinity and melting points compared to smaller alicyclic analogs .
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